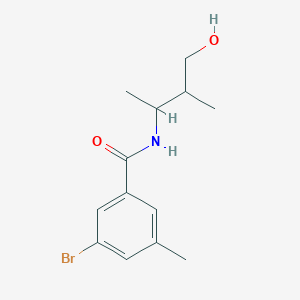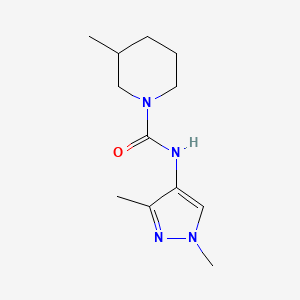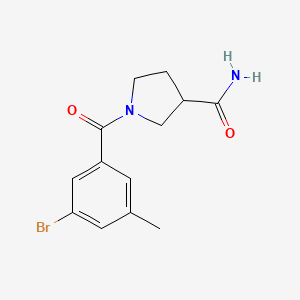![molecular formula C17H23NO3 B6638446 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol](/img/structure/B6638446.png)
3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol, also known as EBOB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EBOB belongs to a class of compounds called beta-adrenergic receptor agonists, which are known to stimulate the sympathetic nervous system and have various physiological effects.
科学研究应用
3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol has been studied extensively for its potential therapeutic applications in various fields of medicine, including cardiology, respiratory medicine, and neurology. In cardiology, this compound has been shown to have a positive inotropic effect on the heart, which means it can increase the strength of heart contractions. This effect can be useful in treating heart failure and other cardiovascular diseases. In respiratory medicine, this compound has been shown to have bronchodilatory effects, which can be useful in treating asthma and other respiratory diseases. In neurology, this compound has been shown to have neuroprotective effects, which means it can protect neurons from damage caused by various neurological disorders.
作用机制
The mechanism of action of 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol involves its binding to beta-adrenergic receptors, specifically the beta-2 adrenergic receptor. This binding activates a signaling pathway that leads to the stimulation of cyclic adenosine monophosphate (cAMP) production. cAMP is a second messenger that plays a crucial role in many physiological processes, including heart function, smooth muscle relaxation, and neurotransmitter release. The activation of this pathway by this compound leads to the various physiological effects observed in scientific research.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the organ system being studied. In the cardiovascular system, this compound has been shown to increase heart rate, cardiac output, and contractility. In the respiratory system, this compound has been shown to cause bronchodilation and increase airway resistance. In the nervous system, this compound has been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
One advantage of using 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol in lab experiments is its specificity for the beta-2 adrenergic receptor, which allows for more targeted research. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safer option for research compared to other beta-adrenergic receptor agonists. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various organ systems. Finally, more research is needed to optimize the synthesis method of this compound to improve its yield and purity.
合成方法
The synthesis of 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol involves several steps, starting with the reaction of 3-ethyl-2-benzofuranol with 1,2-epoxypropane to form a diol intermediate. This intermediate is then reacted with N-BOC-ethylenediamine to form the desired product, this compound. The yield of this reaction is around 50%, and the purity of the final product can be improved through further purification methods such as column chromatography.
属性
IUPAC Name |
3-[[1-(3-ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-13-14-6-4-5-7-15(14)21-16(13)12(2)18-10-17(19)8-9-20-11-17/h4-7,12,18-19H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAHDPQOXBJPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(C)NCC3(CCOC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)


![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)
![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)


![Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate](/img/structure/B6638422.png)


![4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B6638457.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide](/img/structure/B6638465.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide](/img/structure/B6638471.png)
![5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide](/img/structure/B6638474.png)